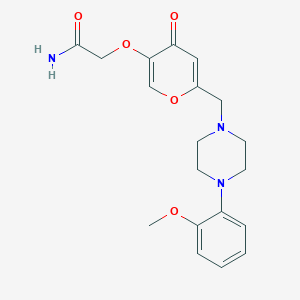

2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a useful research compound. Its molecular formula is C19H23N3O5 and its molecular weight is 373.409. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound acts as a ligand for the alpha1-adrenergic receptors . It binds to these receptors with an affinity in the range from 22 nM to 250 nM . The binding of the compound to the receptors triggers a series of biochemical reactions that lead to the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Biochemical Pathways

The activation or blockade of alpha1-adrenergic receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The compound’s action on the alpha1-adrenergic receptors leads to the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This can help in the treatment of various neurological conditions .

Análisis Bioquímico

Biochemical Properties

2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide has been shown to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The compound’s interaction with these receptors suggests that it may have potential therapeutic applications in the treatment of various disorders .

Cellular Effects

In cellular processes, this compound’s interaction with alpha1-adrenergic receptors can influence cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with alpha1-adrenergic receptors . This binding can lead to changes in gene expression and can influence enzyme activation or inhibition .

Actividad Biológica

The compound 2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O4, indicating a complex structure that includes a piperazine moiety, which is often associated with various biological activities. The presence of the methoxyphenyl group is significant for enhancing receptor affinity and selectivity.

Research indicates that compounds containing a piperazine ring often exhibit activity through modulation of neurotransmitter systems, particularly serotonin receptors. Studies have shown that derivatives of piperazine can selectively bind to serotonin receptor subtypes, such as 5-HT1A and 5-HT2A, influencing mood and anxiety pathways .

Antidepressant and Anxiolytic Effects

Several studies have explored the antidepressant potential of similar piperazine derivatives. For instance, compounds with the 2-methoxyphenylpiperazine structure demonstrated significant binding affinity to serotonin receptors, suggesting potential use in treating depression and anxiety disorders .

Anticancer Properties

Recent research has highlighted the anticancer properties of piperazine derivatives. For example, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory activity. Studies have reported that similar structures can inhibit enzymes like myeloperoxidase (MPO), which is implicated in inflammatory processes. Inhibition of MPO by related compounds has been linked to reduced inflammation and oxidative stress, providing a therapeutic avenue for conditions like cardiovascular diseases .

Study on Antidepressant Activity

In a controlled study, a series of piperazine derivatives were evaluated for their antidepressant effects using animal models. The results indicated that compounds with the methoxyphenyl substitution exhibited significant reductions in depressive-like behaviors compared to control groups, correlating with their binding affinity to serotonin receptors .

Anticancer Evaluation

In vitro studies on human cancer cell lines demonstrated that derivatives of the compound induced apoptosis at micromolar concentrations. The study highlighted the importance of structural modifications in enhancing anticancer efficacy. Notably, the presence of the methoxy group was crucial for activity against colon cancer cells .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds containing piperazine and pyran structures exhibit significant anticancer properties. For instance, derivatives similar to 2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve apoptosis induction and inhibition of cell proliferation .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound class. Studies involving related structures have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that the compound could be developed as a novel antimicrobial agent .

Neuropharmacological Effects

The piperazine component is known for its affinity towards serotonin receptors, making compounds like this compound relevant in the context of treating mood disorders and anxiety. The interaction with serotonin receptors could lead to anxiolytic or antidepressant effects, warranting further investigation into its neuropharmacological applications .

Case Study 1: Anticancer Evaluation

A study conducted by Giraud et al. synthesized various derivatives based on similar frameworks and evaluated their anticancer activity using MTT assays on several cancer cell lines. Results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Antimicrobial Assessment

In another investigation, a series of compounds were tested for their antibacterial properties using the disc diffusion method. The results indicated that some derivatives had comparable efficacy to standard antibiotics, suggesting their potential as new antimicrobial agents .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The piperazine ring and methoxyphenyl group enable nucleophilic substitution under controlled conditions. For example:

-

Aminolysis : The acetamide group reacts with primary amines (e.g., methylamine) in ethanol at 60°C to form substituted urea derivatives.

-

Demethylation : The methoxy group undergoes demethylation with boron tribromide (BBr₃) in dichloromethane, yielding a hydroxylated derivative .

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aminolysis | Ethanol, 60°C, methylamine | N-methylacetamide derivative | 78 | |

| Demethylation | BBr₃, CH₂Cl₂, rt, 12 h | 2-(2-hydroxyphenyl)piperazine analogue | 65 |

Oxidation

The pyran ring’s oxo-group and the piperazine nitrogen are susceptible to oxidation:

-

Pyran Ring Oxidation : Treatment with KMnO₄ in acidic media converts the 4-oxo group to a carboxylic acid.

-

Piperazine Oxidation : Reacts with m-chloroperbenzoic acid (mCPBA) to form N-oxide derivatives .

Reduction

-

Catalytic Hydrogenation : The pyran ring undergoes hydrogenation over Pd/C (10% w/w) in methanol, yielding a dihydropyran derivative.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pyran Oxidation | KMnO₄, H₂SO₄, 80°C, 6 h | Carboxylic acid derivative | 72 | |

| Piperazine Oxidation | mCPBA, CHCl₃, 0°C, 2 h | Piperazine N-oxide | 58 | |

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, MeOH, rt, 24 h | Dihydropyran analogue | 85 |

Cyclocondensation and Heterocycle Formation

The acetamide and pyran moieties participate in cyclocondensation reactions:

-

Thiazole Formation : Reacts with Lawesson’s reagent in toluene under reflux to form a thiazole ring fused to the pyran system .

-

Pyrimidine Synthesis : Condenses with thiourea in ethanol at 70°C to yield pyrimidine derivatives .

Hydrolysis

-

Acetamide Hydrolysis : The acetamide group hydrolyzes in 6M HCl at 100°C to form a carboxylic acid.

-

Esterification : Reacts with methanol and H₂SO₄ to form methyl esters.

Alkylation

-

Piperazine Alkylation : The piperazine nitrogen reacts with alkyl halides (e.g., methyl iodide) in DMF to form quaternary ammonium salts .

Biological Activity Modulation via Structural Modifications

Structural analogs of this compound, such as N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(1-methyl-6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)acetamide , demonstrate that minor substitutions (e.g., replacing the pyran ring with a pyrazine system) enhance receptor-binding affinity .

Stability and Degradation

Propiedades

IUPAC Name |

2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5/c1-25-17-5-3-2-4-15(17)22-8-6-21(7-9-22)11-14-10-16(23)18(12-26-14)27-13-19(20)24/h2-5,10,12H,6-9,11,13H2,1H3,(H2,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATZPARPTZLUNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.